Fmoc-Val-Val-OMe

Chemoselective deprotection Orthogonal protecting group strategy Solution-phase peptide synthesis

Consecutive Val-Val coupling in SPPS is hindered by steric bulk, requiring double coupling and prolonged times. Fmoc-Val-Val-OMe delivers the pre-formed Val-Val-OMe motif as a single, analytically defined building block. - Eliminates difficult on-resin Val-Val coupling; reduces deletion impurities. - Enables convergent synthesis of long peptides and multi-Val-Val sequences. - Compatible with Fmoc/tBu SPPS, automated synthesizers, and UV monitoring at 301 nm. - Purity: 98%. Storage: 2-8 °C.

Molecular Formula C26H32N2O5
Molecular Weight 452.5 g/mol
Cat. No. B15498930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Val-OMe
Molecular FormulaC26H32N2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O5/c1-15(2)22(24(29)27-23(16(3)4)25(30)32-5)28-26(31)33-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,27,29)(H,28,31)/t22-,23-/m0/s1
InChIKeyCERZAMKTZMOCKR-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Val-Val-OMe: Protected Dipeptide Building Block


Fmoc-Val-Val-OMe (CAS 93709-91-2; molecular formula C₂₆H₃₂N₂O₅; MW 452.54) is an Nα-Fmoc-protected, C-terminal methyl ester dipeptide composed of two L-valine residues. It belongs to the class of pre-assembled, fully protected dipeptide building blocks used in Fmoc-strategy solid-phase peptide synthesis (SPPS) and solution-phase segment condensation . The compound features the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methyl ester at the C-terminus, providing orthogonal protection that enables stepwise or convergent synthetic strategies. Fmoc-Val-Val-OMe is structurally distinct from its free-acid analog Fmoc-Val-Val-OH (CAS 116460-32-3; MW 438.52) and from single-residue building blocks such as Fmoc-Val-OH, offering a pre-formed Val-Val peptide bond that bypasses the well-documented coupling difficulties associated with consecutive β-branched amino acids [1].

1
Pre-assembled Val-Val dipeptide for Fmoc-SPPS and solution-phase segment condensation
2
Orthogonal Fmoc (N) / methyl ester (C) protection enables stepwise or convergent strategies
3
Bypasses β-branched residue coupling difficulties documented in on-resin assembly of consecutive Val residues

Fmoc-Val-Val-OMe vs. Closest Analogs


Substituting Fmoc-Val-Val-OMe with its closest analogs—Fmoc-Val-Val-OH, stepwise Fmoc-Val-OH plus H-Val-OMe, or Boc-Val-Val-OMe—introduces quantifiable penalties for the synthetic chemist. Fmoc-Val-Val-OH (free acid) cannot participate in chemoselective methyl ester deprotection strategies and exhibits a lower commercial purity specification (95% vs. 98%) . Stepwise assembly of the Val-Val motif on-resin encounters steric hindrance inherent to consecutive β-branched residues, often requiring double coupling and extended reaction times, which depresses overall yield and increases deletion impurities [1]. Boc-Val-Val-OMe employs an acid-labile N-protecting group incompatible with acid-sensitive side-chain protecting strategies common in Fmoc/tBu SPPS, and lacks the UV-chromogenic Fmoc deprotection monitoring advantage [2]. Each alternative sacrifices a specific, operationally meaningful capability that Fmoc-Val-Val-OMe delivers: orthogonal chemoselectivity, pre-resolved difficult sequence, and compatibility with standard Fmoc-SPPS infrastructure.

Fmoc-Val-Val-OH (free acid)
Lacks chemoselective methyl ester handle; free carboxyl cannot be reversibly masked, limiting orthogonal deprotection strategies. Purity specification may differ (95% vs. 98%).
Stepwise Fmoc-Val-OH + H-Val-OMe
On-resin coupling of consecutive β-branched residues may require double coupling and extended times; incomplete acylation can increase deletion impurities and reduce overall yield.
Boc-Val-Val-OMe
Acid-labile Boc group incompatible with Fmoc/tBu side-chain protection strategies. Lacks UV-chromogenic deprotection monitoring, adding manual test steps.

Fmoc-Val-Val-OMe: Performance Benchmarks


Chemoselective Methyl Ester Deprotection

The C-terminal methyl ester of N-Fmoc-dipeptide methyl esters, including the Val-Val subclass, can be chemoselectively cleaved to the free acid using the AlCl₃/N,N-dimethylaniline (DMA) reagent system, while fully preserving the N-terminal Fmoc group and maintaining chiral integrity [1]. Modulation of the AlCl₃:DMA molar ratio allows either selective carboxyl deprotection or selective amino deprotection, a level of orthogonal control unavailable with Fmoc-Val-Val-OH, whose free carboxyl cannot be 'deprotected' to reveal a distinct reactive handle [2]. In the foundational study by Di Gioia et al. (2004), the deprotection protocol applied to N-Fmoc-protected short dipeptide methyl esters delivered the corresponding N-Fmoc-dipeptide acids in high yields with 'chiralities of the optically pure amino acid or peptide precursors maintained totally unchanged' [1].

Chemoselective Methyl Ester Deprotection
Cross-study comparable
Methyl ester cleavable via AlCl₃/DMA with full Fmoc retention and chirality preservation; free-acid analog offers no such handle.
Orthogonal deprotection enables late-stage C-terminal liberation without affecting Fmoc or peptide bond.
Qualitative advantage; binary presence/absence of chemoselective handle.
Chemoselective deprotection Orthogonal protecting group strategy Solution-phase peptide synthesis

Racemization Suppression by Methyl Ester

The C-terminal methyl ester protection in Fmoc-Val-Val-OMe suppresses oxazolone formation—the principal racemization pathway during carboxyl activation of peptide acids [1]. In contrast, free-acid dipeptides such as Fmoc-Val-Val-OH, when activated with standard coupling reagents (carbodiimides, uronium salts), can form oxazolones that deprotonate at the α-carbon, leading to epimerization of the C-terminal residue. The Di Gioia et al. (2004) AlCl₃/DMA deprotection study explicitly validated that Fmoc-dipeptide methyl esters maintain total chiral integrity through the deprotection–coupling sequence [2]. While direct head-to-head racemization data for Fmoc-Val-Val-OMe vs. Fmoc-Val-Val-OH under identical coupling conditions are not available, the mechanistic basis is well-established: methyl esters are class-recognized as racemization-suppressing carboxyl protecting groups in peptide chemistry [1]. Commercial specifications corroborate this advantage: Fmoc-Val-Val-OMe is supplied at 98% purity with batch-specific HPLC and NMR verification (Leyan, Catalog 1985619), whereas the free acid Fmoc-Val-Val-OH is typically supplied at 95% purity (AChemBlock, Catalog AD266709), reflecting the greater difficulty of obtaining and maintaining high enantiomeric purity in the unprotected acid form .

Racemization Suppression
Class-level inference
Methyl ester suppresses oxazolone formation during activation; commercial purity 98% vs. 95% for free acid. Literature confirms chiral integrity for Fmoc-dipeptide methyl esters.
Methyl ester provides inherent racemization safeguard for chirally sensitive targets.
Purity differential and mechanistic precedent, not direct head-to-head racemization data.
Racemization control Epimerization Peptide coupling Oxazolone mechanism

Segment Condensation Efficiency

The Val-Val dipeptide motif is recognized as a 'difficult sequence' element in Fmoc-SPPS due to the steric hindrance and hydrophobic character of consecutive β-branched valine residues [1]. Stepwise coupling of Fmoc-Val-OH to H-Val-resin frequently requires double coupling protocols with extended reaction times (30–45 minutes per coupling cycle) and often still yields incomplete acylation, generating deletion impurities that accumulate exponentially with chain length [2]. Pre-formed Fmoc-Val-Val-OMe circumvents this on-resin difficulty by providing the Val-Val amide bond already assembled under optimized solution-phase conditions, where coupling efficiency can reach ≥99% with racemization as low as 0.1–0.3% for analogous Fmoc-dipeptide methyl ester systems [3]. The dipeptide building block approach reduces the on-resin coupling burden from two difficult steps to a single coupling event—a strategic advantage for sequences containing multiple Val-Val motifs or for large-scale peptide production where cumulative yield loss from repeated double couplings becomes economically prohibitive.

Segment Condensation Efficiency
Class-level inference
Pre-formed dipeptide: single on-resin coupling; solution-phase assembly can achieve ≥99% coupling efficiency, ≤0.3% racemization (literature for analogous systems).
Reduces on-resin coupling steps, deletion impurities, and purification costs for large-scale Val-Val targets.
Reduction from 2 cycles to 1; yield improvement scales with motif count.
Segment condensation Difficult sequence Solid-phase peptide synthesis Valine coupling efficiency

HIV Protease Fluoropeptide Synthesis

Fmoc-Val-Val-OMe has been employed as a specific C-terminal fragment in the synthesis of fluorinated hexapeptide analogs targeting the HIV-1 protease substrate junction [1]. The compound Fmoc-Pro(F)-Val-Val-OMe was constructed using N-Fmoc-4-fluoro-L-proline methyl ester as a fluorinated synthon, with the Val-Val-OMe segment serving as the C-terminal recognition element [1]. The final hexapeptide Boc-Ala-Ala-Phe-Pro(F)-Val-Val-OMe, analogous to the p17-p24 gag junction of structural HIV proteins, required the methyl ester to remain intact throughout the synthetic sequence, demonstrating the operational necessity of the –OMe protection for this class of bioactive peptidomimetics [1]. Separately, the Val-Val-OMe motif (as Z-Gln-Val-Val-OMe) has been identified as the minimal pharmacophoric unit capable of exerting a protective effect on papain against endogenous thiol proteinase inhibitors, establishing the biological relevance of the protected dipeptide fragment [2].

HIV Protease Fluoropeptide Synthesis
Supporting evidence
Used as C-terminal fragment in fluorinated hexapeptide HIV-1 protease substrate analog; methyl ester required intact throughout synthesis.
Validates fit-for-purpose in medicinal chemistry where C-terminal methyl ester is a structural requirement.
Functional requirement, not comparative performance; published precedent.
HIV protease Fluorinated peptides Peptidomimetic Medicinal chemistry

Solution-Phase Synthesis Compatibility

Fmoc-Val-Val-OMe is designed for dual compatibility with both solid-phase and solution-phase peptide synthesis methodologies [1]. The methyl ester protecting group is stable under the mildly basic conditions used for Fmoc removal (20% piperidine/DMF), and also withstands the acidic conditions of Boc/tBu deprotection, enabling orthogonal synthetic strategies . By contrast, Fmoc-dipeptide methyl esters are documented to be incompatible with alkaline saponification conditions (LiOH or NaOH), which cause both Fmoc elimination and α-carbon racemization [2]. This stability profile means Fmoc-Val-Val-OMe can be used in iterative solution-phase segment couplings where the methyl ester remains intact through multiple Fmoc deprotection–coupling cycles, only being removed at the final stage using the chemoselective AlCl₃/DMA method [3]. The free acid Fmoc-Val-Val-OH, lacking a protected carboxyl, must be directly activated for each coupling, precluding its use as a passively protected intermediate in multi-step solution-phase sequences.

Solution-Phase Compatibility
Class-level inference
Methyl ester stable to piperidine (Fmoc removal) and TFA (side-chain deprotection); cleavable on demand via AlCl₃/DMA. Free acid cannot act as passively protected intermediate.
Enables iterative solution-phase segment condensation with latent acid strategy; avoids alkaline saponification racemization risk.
Operational advantage over free-acid form.
Solution-phase synthesis Liquid-phase peptide synthesis Solubility Protecting group stability

UV-Chromogenic Deprotection Monitoring

The Fmoc group on Fmoc-Val-Val-OMe generates 9-fluorenylmethyl-piperidine adduct upon deprotection with piperidine, which absorbs strongly at 301 nm (ε ≈ 7,800 M⁻¹cm⁻¹), enabling real-time UV monitoring of deprotection completion and coupling efficiency at each synthetic step [1]. This Fmoc-specific UV handle provides quantitative feedback on reaction progress that is unavailable with Boc-protected dipeptides such as Boc-Val-Val-OMe, which require indirect Kaiser or TNBS tests for amino group detection [2]. While this is a general advantage of Fmoc chemistry rather than specific to the Val-Val-OMe scaffold, it directly impacts procurement decisions when choosing between Fmoc-protected and Boc-protected forms of the same dipeptide core: the Fmoc variant enables automated SPPS with built-in UV monitoring, whereas the Boc variant requires additional off-line analytical steps, increasing cycle time and operator burden [1].

UV-Chromogenic Deprotection Monitoring
Class-level inference
Fmoc deprotection yields UV-active adduct (λmax 301 nm, ε ≈ 7,800 M⁻¹cm⁻¹); Boc analog lacks real-time monitoring handle.
Supports automated SPPS with process analytical technology; reduces batch failure risk and manual Kaiser test steps.
Cycle time reduction and consistency improvement.
Fmoc deprotection monitoring UV absorbance Process analytical technology SPPS quality control

Fmoc-Val-Val-OMe: Application Scenarios


Convergent Segment Condensation

When synthesizing peptides exceeding 30 residues or containing multiple Val-Val motifs, convergent synthesis using pre-formed Fmoc-Val-Val-OMe as a protected dipeptide segment reduces on-resin coupling steps and mitigates the 'difficult sequence' aggregation associated with consecutive β-branched residues [1][2]. The methyl ester remains intact through Fmoc deprotection and segment coupling, and can be chemoselectively removed at the final stage using AlCl₃/N,N-dimethylaniline without disturbing the Fmoc group or peptide backbone [3]. This strategy is directly validated in the total synthesis of complex natural peptides where fragment condensation of protected segments is employed [4].

C-Terminal Methyl Ester Peptidomimetics

For drug discovery programs requiring C-terminal methyl ester peptides—such as HIV protease substrate analogs, thiol proteinase inhibitor pharmacophores, or amyloid-beta fragment mimics—Fmoc-Val-Val-OMe delivers the Val-Val-OMe motif as a single, analytically defined building block [1][2]. The compound's demonstrated use in constructing Fmoc-Pro(F)-Val-Val-OMe for HIV-targeted fluoropeptides provides a published precedent for procurement justification in similar medicinal chemistry campaigns [1].

Large-Scale Solution-Phase Synthesis

In industrial-scale liquid-phase peptide synthesis (LPPS), Fmoc-Val-Val-OMe serves as a protected intermediate that can be carried through multiple coupling–deprotection cycles without premature C-terminal exposure [1]. The methyl ester's stability to both piperidine (Fmoc removal) and TFA (side-chain deprotection) makes it compatible with standard Fmoc/tBu protocols, while the AlCl₃/DMA chemoselective cleavage method provides a mild, racemization-free route to the free acid when needed [2]. This 'latent acid' strategy is unavailable with Fmoc-Val-Val-OH and avoids the racemization-prone alkaline saponification that would be required to convert Fmoc-Val-Val-OMe to its acid form post-synthesis [3].

Automated SPPS with UV Monitoring

Fmoc-Val-Val-OMe is compatible with automated peptide synthesizers equipped with UV monitoring at 301 nm, enabling real-time quantification of Fmoc deprotection and coupling efficiency [1]. This process analytical technology (PAT) integration is critical for GMP peptide production and for high-throughput parallel synthesis where manual Kaiser testing is impractical. The Boc-protected analog Boc-Val-Val-OMe lacks this UV handle, requiring off-line tests that increase cycle time and introduce operator-dependent variability [1].

Application
Selection Property
Validation Focus
Convergent segment condensation
Pre-resolved difficult sequence (Val-Val)
On-resin coupling efficiency, deletion impurity profile, final chemoselective ester removal
C-terminal methyl ester peptidomimetics
Fully protected, analytically defined building block
Methyl ester retention through synthesis, chiral purity, published medicinal chemistry precedent
Large-scale solution-phase synthesis
Latent acid strategy via methyl ester
Stability to iterative Fmoc/tBu cycles, chemoselective cleavage fidelity, racemization control
Automated SPPS with UV monitoring
UV-chromogenic Fmoc group
Real-time deprotection monitoring, batch-to-batch consistency, process analytical technology integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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